molecular formula C17H12ClN5 B3011043 7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303146-14-7

7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3011043
CAS No.: 303146-14-7
M. Wt: 321.77
InChI Key: NWSOTRSJPVBFDB-VMPITWQZSA-N
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Description

7-(4-chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C17H12ClN5 and its molecular weight is 321.77. The purity is usually 95%.
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Biological Activity

7-(4-Chlorostyryl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related studies.

Chemical Structure

The compound features a triazolo-pyrimidine core with a chlorostyryl and pyrrole substituent, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against several human cancer cell lines. For instance:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • IC50 Values : The compound exhibited significant potency with IC50 values indicating effective inhibition of cell proliferation:
    • MGC-803: 9.47 µM
    • HCT-116: 9.58 µM
    • MCF-7: 13.1 µM

These values suggest that the compound is more potent than traditional chemotherapeutic agents like 5-Fluorouracil (5-Fu) .

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of ERK Signaling Pathway : The compound significantly inhibits the phosphorylation of key proteins involved in cell signaling pathways such as ERK1/2, c-Raf, MEK1/2, and AKT.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells by regulating apoptosis-related proteins and causing G2/M phase cell cycle arrest .

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of various triazolo-pyrimidine derivatives compared to this compound:

Compound NameCell LineIC50 (µM)Mechanism
This compoundMGC-8039.47ERK inhibition
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidineMCF-73.91Tubulin polymerization inhibition
Compound H12HCT-1169.58Apoptosis induction

This table illustrates that while various compounds exhibit potent activities against different cell lines, the specific mechanisms and efficacy can vary significantly.

Case Studies

Several case studies have been conducted to evaluate the biological activity of triazolo-pyrimidine derivatives:

  • Study on Antiproliferative Effects : A series of derivatives were synthesized and tested for their antiproliferative activities against multiple cancer cell lines. The study found that modifications in the substituents significantly affected the potency and mechanism of action .
  • Mechanistic Insights : Research indicated that certain derivatives could effectively inhibit tubulin polymerization and induce apoptosis in resistant cancer cell lines. This highlights the potential for these compounds in overcoming drug resistance .
  • Synergistic Effects : Some studies explored the combination of triazolo-pyrimidine derivatives with other chemotherapeutic agents to evaluate synergistic effects in enhancing anticancer activity .

Properties

IUPAC Name

7-[(E)-2-(4-chlorophenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5/c18-14-6-3-13(4-7-14)5-8-15-9-10-19-16-20-17(21-23(15)16)22-11-1-2-12-22/h1-12H/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSOTRSJPVBFDB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)/C=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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